molecular formula C8H7N5O2S B1384530 12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione CAS No. 1354951-25-9

12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione

Cat. No.: B1384530
CAS No.: 1354951-25-9
M. Wt: 237.24 g/mol
InChI Key: CIIBHMVFIKLLNV-UHFFFAOYSA-N
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Description

12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7400,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione is a complex organic compound with a unique structure that includes multiple nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione typically involves multiple steps, starting from simpler precursors. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: 12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction pathway and product distribution .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or other reduced derivatives .

Scientific Research Applications

12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a bioactive compound with antimicrobial and anticancer properties. In medicine, it is being investigated for its potential therapeutic applications .

Mechanism of Action

The mechanism of action of 12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione include other triazole and benzothiadiazine derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activity .

Uniqueness: What sets this compound apart is its unique combination of nitrogen and sulfur atoms within a tricyclic framework. This structure imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds .

Biological Activity

12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione (CAS No. 1354951-25-9) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C8H7N5O2SC_8H_7N_5O_2S, with a molecular weight of approximately 237.24 g/mol. The structure features a unique arrangement of nitrogen and sulfur atoms within a tricyclic framework, which is significant for its biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar thiadiazole moieties exhibit notable antimicrobial activities. The 1,3,4-thiadiazole derivatives are particularly recognized for their effectiveness against various bacterial strains and fungi. For instance:

  • Antibacterial Activity : Compounds containing the thiadiazole ring have shown activity against Gram-positive bacteria like Bacillus anthracis and Bacillus cereus. In a study by Pintilie et al., derivatives were evaluated against several bacterial strains with varying degrees of success .
  • Antifungal Activity : Some derivatives demonstrated significant antifungal properties against pathogens such as Candida albicans and Aspergillus niger, with inhibition rates between 58% and 66% compared to standard antifungal agents like fluconazole .

Cytotoxicity and Anticancer Activity

The potential anticancer properties of thiadiazole derivatives have also been explored. In vitro studies have shown that compounds similar to 12-Amino-8lambda6-thia can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Study Cell Type Treatment Viability (%) Apoptosis Induction
X-ray/SK2 TreatmentOral Cancer Cells (Ca9-22)Combined Treatment32.0%High Annexin V Levels
X-ray/SK2 TreatmentNormal Cells (Smulow-Glickman)Combined Treatment59.0%Lower Apoptosis Induction

The combination treatment exhibited lower cell viability in cancer cells compared to normal cells while inducing higher levels of apoptosis markers such as caspase 3 and caspase 9 .

The biological activities of this compound can be attributed to its ability to interact with biomolecules such as DNA and proteins due to its unique electronic structure. The mesoionic nature of the thiadiazole ring allows it to cross cellular membranes effectively, enhancing its bioavailability and interaction with cellular targets .

Case Study: Antimicrobial Efficacy

In a comparative study on various thiadiazole derivatives:

  • Compounds with halogenated phenyl groups showed increased antibacterial activity.
  • Derivatives with specific substitutions on the thiadiazole ring exhibited enhanced antifungal properties.

This highlights the importance of structural modifications in optimizing biological activity .

Case Study: Anticancer Potential

In another investigation focusing on oral cancer cell lines:

  • The compound's treatment led to significant reductions in cell viability.
  • The study reported increased levels of reactive oxygen species (ROS) and mitochondrial dysfunction in treated cells, indicating a potential pathway for inducing cytotoxicity in cancer therapy .

Properties

IUPAC Name

5,5-dioxo-4H-[1,2,4]triazolo[5,1-c][1,2,4]benzothiadiazin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2S/c9-5-1-2-7-6(3-5)13-8(10-4-11-13)12-16(7,14)15/h1-4H,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIBHMVFIKLLNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N3C(=NC=N3)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione
Reactant of Route 2
Reactant of Route 2
12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione
Reactant of Route 3
Reactant of Route 3
12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione
Reactant of Route 4
12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione
Reactant of Route 5
Reactant of Route 5
12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione
Reactant of Route 6
Reactant of Route 6
12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione

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